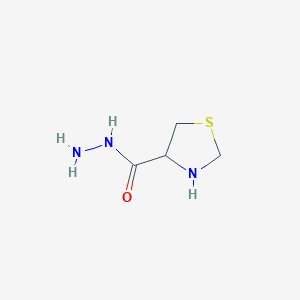

1,3-Thiazolidine-4-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3OS/c5-7-4(8)3-1-9-2-6-3/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNQYDGVMUREET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554968 | |

| Record name | 1,3-Thiazolidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155264-41-8 | |

| Record name | 1,3-Thiazolidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of Novel 1,3-Thiazolidine-4-carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of novel 1,3-thiazolidine-4-carbohydrazide derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide details common synthetic pathways and methodologies for their characterization using various spectroscopic and crystallographic techniques.

Synthesis of 1,3-Thiazolidine Derivatives

The synthesis of this compound derivatives often involves a multi-step process. A common approach begins with the synthesis of a 1,3-thiazolidin-4-one core, which can be subsequently functionalized to yield the desired carbohydrazide.

A prevalent method for the synthesis of the 1,3-thiazolidin-4-one scaffold is the one-pot condensation/cyclization reaction involving an aromatic aldehyde, an amine, and thioglycolic acid.[1] The resulting thiazolidinone can then be further modified. For instance, an ester group can be introduced, followed by reaction with hydrazine hydrate to form the carbohydrazide.[2]

Another synthetic route involves the reaction of a thiosemicarbazide derivative with an appropriate reagent like ethyl bromoacetate in the presence of a base.[3][4]

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

Caption: General synthetic workflows for this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of this compound and related derivatives.

2.1. Synthesis of Ethyl 3-(2-Aryl-4-oxo-thiazolidin-3-yl)-propionates [1]

To a solution of ethyl 3-aminopropionate hydrochloride (10 mmol) in freshly distilled toluene (15 mL), an aromatic aldehyde (15 mmol) is added under an inert atmosphere. The mixture is stirred for 5 minutes, followed by the addition of mercaptoacetic acid (20 mmol). After another 5 minutes of stirring, N,N-diisopropylethylamine (DIPEA, 13 mmol) is added. The reaction mixture is then heated at 110–115 °C for 36 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

2.2. Synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetohydrazide [2]

Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate is added to absolute ethanol (10 mL), followed by the addition of hydrazine hydrate (0.082 mmol, 99% w/w, 4 mL). The mixture is refluxed for 6 hours and then cooled to room temperature. The resulting precipitate is filtered, dried, and recrystallized from ethanol.

2.3. Synthesis of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide [3][4]

4-Salicyloyl thiosemicarbazide (2.11 g, 0.01 mol), ethyl bromoacetate (1.67 g, 0.01 mol), and sodium acetate (3.28 g, 0.04 mol) are added to 40 ml of ethyl alcohol in a round-bottom flask. The mixture is stirred for 10 minutes, then slowly warmed to boiling and stirred for 10 hours. After cooling to room temperature, 40 ml of water is added, and the mixture is left to stand for 12 hours. The resulting precipitate is filtered and recrystallized with ethyl alcohol.

Structure Elucidation Data

The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic and crystallographic techniques.

3.1. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the elucidation of the molecular structure.

Table 1: Representative ¹H NMR and ¹³C NMR Data for 1,3-Thiazolidine Derivatives

| Compound Class | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |

| N-substituted carboxylic acid hydrazide derivatives | =CH | 7.96–8.68 | 147.7–152.9 | [5] |

| NH | 11.20–12.28 | - | [5] | |

| C=O | - | 161.9–172.3 | [5] | |

| 2,3-disubstituted-1,3-thiazolidin-4-one derivatives | CH (SCHN) | 6.17–5.50 | 61.3–69.1 | [1][5] |

| CH₂-S | 3.38–3.82 | 32.59–39.18 | [1] | |

| Pyrazoline-thiazolidine-4-one derivatives | Amide NH | 8.96–9.67 | - | [1] |

| Pyrazoline CH₃ | 2.16–2.33, 3.08–3.12 | - | [1] | |

| Pyrazoline C | - | 107.83–108.38, 150.45–150.65 | [1] | |

| 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetohydrazide | NH | 9.25 | - | [2] |

| NH₂ | 4.23 | - | [2] | |

| CH₂ (thiazolidine) | 4.14 | 34.6 | [2] | |

| CH₂ (acetyl) | 4.47 | 52.4 | [2] | |

| C=O | - | 162.4, 168.6, 171.0 | [2] |

Table 2: Representative IR and Mass Spectrometry Data for 1,3-Thiazolidine Derivatives

| Compound Class | Technique | Characteristic Peaks/Values | Reference(s) |

| Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates | IR (cm⁻¹) | 1712–1728 (C=O, ester) | [1] |

| 3-(2-Aryl-4-oxo-thiazolidin-3-yl)-propanoic acids | IR (cm⁻¹) | 1662–1743 (C=O, carboxylic acid) | [1] |

| Pyrazoline-thiazolidine-4-one derivatives | IR (cm⁻¹) | 1652–1686 (C=O, amide) | [1] |

| (Z)-Methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)-thiazolidin-5-ylidene)acetate | IR (cm⁻¹) | 3085 (Ar-CH), 2970 (Ali-CH), 1710, 1695 (C=O), 1620 (C=N), 1609 (Ar-C=C) | [6] |

| 3-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione | LC-MS (m/z) | 309.3 (M+) | [2] |

| 3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione | LC-MS (m/z) | 305.3 (M+) | [2] |

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including stereochemistry.[7]

Table 3: Crystal and Structure Refinement Data for (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide [3][4]

| Parameter | Value |

| Chemical formula | C₁₀H₉N₃O₃S |

| Molar mass | 251.26 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 18.788 (2) |

| b (Å) | 8.9334 (10) |

| c (Å) | 12.7969 (14) |

| β (°) | 92.667 (2) |

| Volume (ų) | 2145.6 (4) |

| Z | 8 |

| Radiation type | Mo Kα |

| Absorption correction | Multi-scan |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.103 |

| Goodness-of-fit (S) | 0.99 |

The five-membered thiazolidinone ring in this structure adopts a slightly twisted conformation.[3][4] The planarity of the molecule is stabilized by an intramolecular N—H⋯(O,S) hydrogen bond.[3][4] In the crystal structure, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming sheets.[3][4]

The following diagram illustrates the logical workflow for the structure elucidation of novel this compound derivatives.

Caption: Logical workflow for structure elucidation.

References

- 1. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. novapublishers.com [novapublishers.com]

An In-depth Technical Guide on the Core Properties of 1,3-Thiazolidine-4-carbohydrazide and its Derivatives

This technical guide provides a detailed overview of the basic properties, synthesis, and characterization of 1,3-Thiazolidine-4-carbohydrazide and its closely related derivatives. Due to the limited availability of specific data for this compound, this paper focuses on well-documented analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Compound |

| Molecular Formula | C6H9NO3S | N-Acetyl-thiazolidine-4-carboxylic acid |

| Molecular Weight | 175.21 g/mol | N-Acetyl-thiazolidine-4-carboxylic acid[1][2] |

| Melting Point | 146-148 °C | N-Acetyl-thiazolidine-4-carboxylic acid[3] |

| Boiling Point | 439.5 °C | N-Acetyl-thiazolidine-4-carboxylic acid[2] |

| Solubility | Approx. 10% in water[4] | N-Acetyl-thiazolidine-4-carboxylic acid |

| Appearance | White to off-white crystalline powder[4] | N-Acetyl-thiazolidine-4-carboxylic acid |

Synthesis and Experimental Protocols

The synthesis of thiazolidine derivatives often involves the condensation of an amino acid, such as L-cysteine, with an aldehyde or ketone. The resulting thiazolidine-4-carboxylic acid can then be further modified. A representative protocol for the synthesis of a thiazolidine carbohydrazide derivative is the preparation of 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATAH).[5]

Synthesis of 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATAH) [5]

This synthesis involves a multi-step process starting from p-hydroxy benzaldehyde.

-

Preparation of Aldehyde Derivative (A): p-hydroxy benzaldehyde is reacted with ethyl chloroacetate to yield compound (A).

-

Formation of Thiazolidine Derivative (AT): Compound (A) is condensed with cysteine to produce the thiazolidine derivative (AT).

-

Acetylation of Thiazolidine (ATA): The thiazolidine derivative (AT) is then reacted with acetic anhydride to form the acetylated compound (ATA).

-

Hydrazinolysis to form Carbohydrazide (ATAH): Finally, the acetylated thiazolidine (ATA) is treated with hydrazine hydrate to yield the desired 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATAH).[5]

The following diagram illustrates the workflow for this synthesis.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. N-Acetyl-thiazolidine 4-carboxylic acid | 5025-82-1 | FA30934 [biosynth.com]

- 3. N-Acetyl-thiazolidine-4-carboxylic acid-Sinovid International Co., Ltd [sinovid.com]

- 4. N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. nanobioletters.com [nanobioletters.com]

One-Pot Synthesis of 1,3-Thiazolidin-4-one Derivatives from Hydrazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 1,3-thiazolidin-4-one derivatives, a significant scaffold in medicinal chemistry, with a focus on methodologies commencing from hydrazides. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of these compounds for drug discovery and development.

Introduction

1,3-Thiazolidin-4-ones are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which are of considerable interest due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. The one-pot synthesis approach offers significant advantages in terms of efficiency, reduced reaction times, and simplified purification processes, making it an attractive strategy for generating libraries of these derivatives for biological screening. The use of hydrazides as starting materials provides a versatile entry point to a wide range of 2,3-disubstituted 1,3-thiazolidin-4-ones.

General Reaction Pathway

The one-pot synthesis of 1,3-thiazolidin-4-one derivatives from hydrazides typically proceeds through a multi-component reaction involving a hydrazide, an aldehyde or ketone, and a mercaptoacetic acid derivative (thioglycolic acid). The general mechanism involves two key steps:

-

Schiff Base Formation: The reaction initiates with the condensation of the hydrazide with an aldehyde or ketone to form a hydrazone (a Schiff base). This reaction is often catalyzed by an acid or can proceed under neutral conditions with heating.

-

Cyclization: The newly formed hydrazone then undergoes a cyclization reaction with thioglycolic acid. The thiol group of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the hydrazone. This is followed by an intramolecular condensation, where the carboxylic acid group reacts with the secondary amine, eliminating a molecule of water to form the 1,3-thiazolidin-4-one ring.

The overall transformation is a versatile and efficient method for accessing a wide array of substituted 1,3-thiazolidin-4-ones by varying the hydrazide and the carbonyl compound.

Caption: General reaction mechanism for the one-pot synthesis of 1,3-thiazolidin-4-ones from hydrazides.

Experimental Protocols

This section provides a representative experimental protocol for the one-pot synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones from carboxylic acid hydrazides.

General Procedure for the Synthesis of N-(2-aryl-4-oxothiazolidin-3-yl)benzamides

A mixture of a substituted benzohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) is refluxed in a suitable solvent such as 1,4-dioxane or ethanol (20 mL) for 1-2 hours. After the formation of the corresponding hydrazone, which can be monitored by thin-layer chromatography (TLC), thioglycolic acid (1.2 mmol) is added to the reaction mixture. The mixture is then refluxed for an additional 6-12 hours. Upon completion of the reaction, the solvent is removed under reduced pressure, and the resulting solid is washed with a cold saturated sodium bicarbonate solution to remove unreacted thioglycolic acid. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-(2-aryl-4-oxothiazolidin-3-yl)benzamide.

Caption: Experimental workflow for the one-pot synthesis of 1,3-thiazolidin-4-ones.

Data Presentation: Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-one Derivatives

The following tables summarize quantitative data from various studies on the one-pot synthesis of 1,3-thiazolidin-4-one derivatives from hydrazides.

Table 1: Synthesis of 2-Aryl-3-(benzamido)-1,3-thiazolidin-4-ones

| Entry | Hydrazide | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 3,5-Dinitrobenzohydrazide | Benzaldehyde | Benzene | 8 | 75 | [1] |

| 2 | 3,5-Dinitrobenzohydrazide | 4-Chlorobenzaldehyde | Benzene | 10 | 80 | [1] |

| 3 | 3,5-Dinitrobenzohydrazide | 4-Methoxybenzaldehyde | Benzene | 12 | 70 | [1] |

| 4 | 3,5-Dinitrobenzohydrazide | 4-Hydroxybenzaldehyde | Benzene | 10 | 65 | [1] |

| 5 | Isonicotinic acid hydrazide | Benzaldehyde | Tetrahydrofuran | - | - | [2] |

| 6 | Isonicotinic acid hydrazide | 4-Chlorobenzaldehyde | Tetrahydrofuran | - | - | [2] |

| 7 | Isonicotinic acid hydrazide | 4-Nitrobenzaldehyde | Tetrahydrofuran | - | - | [2] |

Note: Specific reaction times and yields for entries 5-7 were not explicitly provided in the abstract.

Table 2: Synthesis of N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides [3]

| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Dioxane | 10-12 | 78 |

| 2 | 4-Chlorobenzaldehyde | Dioxane | 10-12 | 82 |

| 3 | 4-Methoxybenzaldehyde | Dioxane | 10-12 | 75 |

| 4 | 4-Nitrobenzaldehyde | Dioxane | 10-12 | 85 |

Conclusion

The one-pot synthesis of 1,3-thiazolidin-4-one derivatives from hydrazides is a robust and efficient methodology for generating structurally diverse compounds with significant therapeutic potential. This guide provides a foundational understanding of the reaction, a detailed experimental protocol, and a summary of relevant data to aid researchers in the synthesis and exploration of this important class of heterocyclic compounds. The versatility of the starting materials allows for extensive modification of the final products, making this a valuable tool in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 1,3-Thiazolidine-4-carbohydrazide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1,3-Thiazolidine-4-carbohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a saturated five-membered ring containing both sulfur and nitrogen atoms, with a carbohydrazide functional group at the 4th position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the general properties of similar heterocyclic compounds and may vary from experimental values.

| Property | Predicted Value |

| Molecular Formula | C₄H₉N₃OS |

| Molecular Weight | 147.20 g/mol |

| Appearance | White to off-white solid[1] |

| Melting Point | Decomposes upon melting[1] |

| Solubility | Soluble in water; limited solubility in organic solvents like ethanol[1] |

| pKa | Data not available |

| LogP | Data not available |

Experimental Protocols

The synthesis of this compound can be achieved through the hydrazinolysis of the corresponding ester, 1,3-thiazolidine-4-carboxylic acid ethyl ester. This is a common and effective method for the preparation of hydrazides from esters.[2][3]

Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-thiazolidine-4-carboxylic acid ethyl ester (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the ethanolic solution, add an excess of hydrazine hydrate (approximately 10-20 equivalents).[2]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate out of the solution as a solid.[2]

-

Purification: Collect the solid product by filtration and wash it with cold ethanol or diethyl ether to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]

Characterization Methods:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the thiazolidine ring and the hydrazide group. The chemical shifts will be influenced by the neighboring heteroatoms. Protons on the thiazolidine ring are expected in the range of δ 3-5 ppm. The NH and NH₂ protons of the hydrazide will appear as broad singlets. |

| ¹³C NMR | Peaks representing the carbon atoms of the thiazolidine ring and the carbonyl carbon of the hydrazide group. The carbonyl carbon is expected to appear in the range of δ 160-175 ppm.[5] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the hydrazide (around 1650-1680 cm⁻¹), and C-S stretching.[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 147.20). |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of thiazolidine derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. Thiazolidine-containing compounds are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets.[4]

Potential Biological Activities:

Thiazolidine derivatives have been reported to exhibit the following activities:

-

Antimicrobial: Thiazolidinone derivatives have shown activity against various bacterial and fungal strains.[4][5]

-

Anticancer: Certain thiazolidine compounds have demonstrated cytotoxic effects against different cancer cell lines.[4]

-

Anti-inflammatory: The thiazolidine nucleus is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Antidiabetic: The thiazolidinedione class of drugs (e.g., Pioglitazone, Rosiglitazone) are well-known for their use in treating type 2 diabetes.

Potential Signaling Pathway Involvement:

The diverse biological activities of thiazolidine derivatives suggest their interaction with various cellular signaling pathways. For instance, the antidiabetic effects of thiazolidinediones are mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

Caption: Potential signaling pathway for thiazolidinedione derivatives via PPARγ activation.

Conclusion

This compound is a molecule of significant interest due to the established biological importance of the thiazolidine scaffold. While direct experimental data for this specific compound is not extensively available, this guide provides a solid foundation based on the known chemistry and pharmacology of related derivatives. The synthetic protocol outlined is robust and based on well-established chemical transformations. Further research into the specific biological activities and mechanisms of action of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Thiazolidine Carbohydrazides: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of thiazolidine carbohydrazides. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial, anticancer, and antioxidant activities. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Physicochemical Properties

Thiazolidine carbohydrazides are characterized by a core structure featuring a saturated five-membered ring containing sulfur and nitrogen atoms, with a carbohydrazide moiety attached. The physicochemical properties of these compounds can be significantly influenced by the nature and position of substituents on the thiazolidine ring and the carbohydrazide group.

General Characteristics

Thiazolidine carbohydrazides are typically crystalline solids with relatively high melting points, indicating a stable crystal lattice. Their solubility is largely dependent on the polarity of the substituents; however, they generally exhibit poor solubility in water and better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of thiazolidine carbohydrazides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of thiazolidine carbohydrazides display characteristic signals. The protons of the thiazolidine ring typically appear as multiplets in the upfield region. The chemical shifts of the aromatic protons will depend on the substitution pattern. The N-H protons of the hydrazide moiety usually appear as a singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton. The carbonyl carbon of the carbohydrazide group and the carbons of the thiazolidine ring have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectra of thiazolidine carbohydrazides show characteristic absorption bands corresponding to various functional groups. Key vibrational frequencies include:

-

N-H stretching (hydrazide): 3100-3300 cm⁻¹

-

C=O stretching (amide I): 1650-1680 cm⁻¹

-

N-H bending (amide II): 1510-1550 cm⁻¹

-

C-N stretching: 1400-1450 cm⁻¹

-

C-S stretching: 600-800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. The fragmentation pattern can provide valuable information about the structure of the molecule.

Quantitative Data Summary

The following tables summarize the physicochemical and biological data for a selection of thiazolidine carbohydrazide derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected Thiazolidine Carbohydrazide Derivatives

| Compound ID | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

| 1 | C₁₉H₁₃ClF₃N₃OS | 263 | 99 | [1] |

| 2 | C₁₉H₁₃ClF₃N₃OS | 290 | 86 | [1] |

| 3 | C₂₀H₁₆F₃N₃O₂S | 232 | 87 | [1] |

| 4 | C₁₉H₁₄F₃N₃O₂S | 284 | 95 | [1] |

Table 2: Antimicrobial Activity of Selected Thiazolidine Derivatives

| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Reference |

| 5o | E. coli | - | 10 | [2] |

| 5o | Ps. aeruginosa | - | 12 | [2] |

| 5o | C. albicans | - | 16 | [2] |

| TZD-based derivative | M. tuberculosis H37Ra | 1 | - | [3] |

Table 3: Anticancer Activity of Selected Thiazolidine Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 28 | HeLa | 3.2 ± 0.5 | [4] |

| 28 | MCF-7 | 2.1 ± 0.5 | [4] |

| 28 | LNCaP | 2.9 ± 0.3 | [4] |

| 28 | A549 | 4.6 ± 0.8 | [4] |

| 5d | Leukemia SR | 2.04 | [5] |

| 5d | NCI-H522 (Non-small cell lung) | 1.36 | [5] |

| 5d | COLO 205 (Colon) | 1.64 | [5] |

| 5d | SF-539 (CNS) | 1.87 | [5] |

| 5d | SK-MEL-2 (Melanoma) | 1.64 | [5] |

| 5d | OVCAR-3 (Ovarian) | 1.87 | [5] |

| 5d | RXF 393 (Renal) | 1.15 | [5] |

| 5d | PC-3 (Prostate) | 1.90 | [5] |

| 5d | MDA-MB-468 (Breast) | 1.11 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiazolidine carbohydrazides, based on established protocols in the literature.

General Synthesis of Thiazolidine Carbohydrazides

A common route for the synthesis of thiazolidine carbohydrazides involves a multi-step process:

-

Synthesis of Ester Precursor: The synthesis often begins with the reaction of an appropriate starting material, such as a substituted aniline, with an α-halo ester (e.g., ethyl chloroacetate) to form an ester intermediate.

-

Formation of Hydrazide: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield the corresponding carbohydrazide.

-

Cyclization to Thiazolidine Ring: The carbohydrazide is then reacted with an appropriate aldehyde or ketone and a source of sulfur, such as thioglycolic acid, to form the thiazolidine ring. This cyclization is often carried out in a suitable solvent like DMF or toluene, sometimes with a catalyst.[6]

Characterization Methods

-

Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.

-

Spectroscopy:

-

NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz), using DMSO-d₆ or CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).[7]

-

IR: IR spectra are recorded on an FT-IR spectrophotometer using KBr pellets.[7]

-

Mass Spectrometry: Mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) source.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[8][9]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential of the compounds is often assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.

Mechanisms of Action and Signaling Pathways

The biological activities of thiazolidine carbohydrazides and related thiazolidinediones are attributed to their interaction with various cellular targets and signaling pathways.

Antidiabetic Activity: PPARγ Agonism

Thiazolidinediones are well-known for their antidiabetic effects, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[11] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

Upon binding of a thiazolidinedione ligand, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an improvement in insulin sensitivity and a reduction in blood glucose levels.[11]

Anticancer Activity: Induction of Apoptosis

Many thiazolidine derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[12] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. article.sapub.org [article.sapub.org]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 10. researchhub.com [researchhub.com]

- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemistry of 1,3-Thiazolidine-4-carbohydrazide

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 1,3-thiazolidine-4-carbohydrazide and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways.

Introduction

The 1,3-thiazolidine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological properties. A derivative of this core structure, this compound, serves as a versatile synthon for the development of novel therapeutic agents. The incorporation of a carbohydrazide functional group at the 4th position of the thiazolidine ring provides a reactive site for the synthesis of a wide array of derivatives, including Schiff bases and other heterocyclic systems. These modifications have led to the discovery of compounds with significant antimicrobial, anticonvulsant, and antioxidant activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the formation of the thiazolidine ring, followed by the elaboration of the carbohydrazide moiety. A common and effective route involves the reaction of an amino acid, such as L-cysteine, with an aldehyde.[1][2][3] This initial step forms the core thiazolidine-4-carboxylic acid structure. Subsequent esterification and reaction with hydrazine hydrate yield the desired carbohydrazide.

A representative synthetic pathway for a substituted this compound is illustrated below. This multi-step synthesis starts from L-cysteine and an aromatic aldehyde to yield 3-acetyl-2-phenylthiazolidine-4-carbohydrazide.[4]

Experimental Protocols

Synthesis of 2-Phenylthiazolidine-4-carboxylic acid: L-cysteine is reacted with benzaldehyde in a suitable solvent system, such as a mixture of ethanol and water, at room temperature.[1][5] The reaction mixture is typically stirred for several hours, during which the product precipitates. The solid is then filtered, washed, and can be recrystallized to yield the pure 2-phenylthiazolidine-4-carboxylic acid.[3]

Synthesis of 3-Acetyl-2-phenylthiazolidine-4-carboxylic acid: The previously synthesized 2-phenylthiazolidine-4-carboxylic acid is acetylated using acetic anhydride.[2][4] The reaction is often carried out in the presence of a base, such as sodium carbonate, at low temperatures.[2] After acidification, the product is extracted and purified.

Synthesis of Ethyl 3-acetyl-2-phenylthiazolidine-4-carboxylate: The acetylated thiazolidine derivative undergoes esterification by reacting with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[4] The mixture is refluxed to drive the reaction to completion.

Synthesis of 3-Acetyl-2-phenylthiazolidine-4-carbohydrazide: The final step involves the hydrazinolysis of the ethyl ester. The ester is treated with hydrazine hydrate in a solvent like ethanol and refluxed for an extended period.[4] Upon cooling, the carbohydrazide product crystallizes and can be isolated by filtration.

Chemical Properties and Derivatives

This compound is a stable crystalline solid. The presence of the hydrazide group allows for the facile synthesis of various derivatives, most notably Schiff bases, through condensation with a wide range of aldehydes and ketones.[6][7]

Synthesis of Schiff Bases

The Schiff bases of this compound are prepared by the condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes. The reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as toluene, often with a Dean-Stark apparatus to remove the water formed during the reaction.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, which are summarized below.

Antimicrobial and Antifungal Activity

A significant area of research for this class of compounds is their potential as antimicrobial and antifungal agents.[8][9] The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 1,3-Thiazolidin-4-one Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-(4-chlorophenyl)-3-(...)-thiazolidin-4-one | S. aureus | 25 | |

| 2-(4-nitrophenyl)-3-(...)-thiazolidin-4-one | S. aureus | 25 | |

| 2-(4-methoxyphenyl)-3-(...)-thiazolidin-4-one | E. coli | 125 | |

| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 8-60 | [8] |

| Thiazolidinone derivative (TD-H2-A) | S. aureus | 6.3-25.0 | [10] |

The proposed mechanism for the antibacterial action of some thiazolidinone derivatives involves the inhibition of the bacterial enzyme MurB, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[11]

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of thiazolidinone derivatives.[12][13] The evaluation is typically performed using animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

Table 2: Anticonvulsant Activity of Thiazolidinone Derivatives

| Compound | Test Model | Activity | Reference |

| Thiazolidin-4-one substituted thiazoles (PTT6) | MES & scPTZ | Active | [12] |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | MES & PTZ | Dose-dependent protection | [13] |

| 3-{5-[(9H-carbazol-9-yl) methyl]-1,3,4-thiadiazol-2-yl}-4-(3-bromophenyl) thiazolidine-2-one | MES | 90% protection at 40 mg/kg | [14][15] |

Antioxidant Activity

The antioxidant potential of 1,3-thiazolidin-4-one derivatives has also been investigated, with many compounds exhibiting significant radical scavenging activity.[16] The antioxidant capacity is often quantified by determining the IC50 value in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Thiazolidin-4-one Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Thiazolidine-2,4-dione derivative (Compound 6) | DPPH | 9.18-32.43 | [17] |

| Thiazolidin-4-one-benzothiazole hybrid (10d) | DPPH | 30.9 | [18] |

| Thiazolidin-4-one-phenylaminopyrimidine hybrid (16f) | VEGFR-2 inhibition | 0.12 | [16] |

Conclusion

This compound and its derivatives represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the development of potent antimicrobial, anticonvulsant, and antioxidant agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel therapeutic candidates. This guide provides a foundational understanding of the chemistry and biological importance of 1,3-thiazolidine-4-carbohydrazides, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. irapa.org [irapa.org]

- 4. distantreader.org [distantreader.org]

- 5. mdpi.com [mdpi.com]

- 6. An Efficient Sonochemical Synthesis of Novel Schiff's Bases, Thiazolidine, and Pyrazolidine Incorporating 1,8-Naphthyridine Moiety and Their Cytotoxic Activity against HePG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aascit.org [aascit.org]

- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. journals.asm.org [journals.asm.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Screening study of new thiazolidinone derivatives for anticonvulsant activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 14. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. ijsra.net [ijsra.net]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Reaction Mechanism for 1,3-Thiazolidine-4-one Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazolidine-4-one core is a privileged scaffold in medicinal chemistry, constituting the central framework of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] A thorough understanding of the reaction mechanisms leading to the formation of this heterocyclic system is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the predominant reaction mechanism for the synthesis of 1,3-thiazolidine-4-ones, with a focus on the widely employed one-pot, three-component reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.

Core Reaction Mechanism: The Three-Component Synthesis

The most common and efficient method for the synthesis of 2,3-disubstituted 1,3-thiazolidine-4-ones is a one-pot, three-component condensation reaction involving an amine, an aldehyde, and thioglycolic acid.[2][3] This reaction proceeds through a sequential formation of key intermediates, culminating in the cyclized thiazolidinone ring.

The generally accepted mechanism can be outlined in the following key steps:

-

Schiff Base (Imine) Formation: The reaction initiates with the acid- or base-catalyzed condensation of a primary amine and an aldehyde. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields a Schiff base, also known as an imine.[2]

-

Thiol Nucleophilic Addition: The sulfur atom of thioglycolic acid, a potent nucleophile, then attacks the electrophilic carbon of the imine. This step results in the formation of a thioether intermediate.

-

Intramolecular Cyclization: The final step involves an intramolecular cyclization, where the nitrogen atom of the intermediate attacks the carbonyl carbon of the carboxylic acid moiety of the thioglycolic acid portion. This is followed by the elimination of a water molecule to afford the stable, five-membered 1,3-thiazolidine-4-one ring.[4]

The overall reaction pathway is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 1,3-thiazolidine-4-one derivatives.

General Procedure for the One-Pot Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-ones

This protocol is a generalized procedure adapted from various literature sources.[5][6][7] Researchers should optimize conditions for their specific substrates.

Materials:

-

Appropriate aromatic or aliphatic amine (1.0 eq)

-

Substituted aldehyde (1.0 eq)

-

Thioglycolic acid (1.1 - 1.2 eq)

-

Solvent (e.g., toluene, ethanol, or solvent-free)

-

Catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., 20 mL of toluene).

-

Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid) to the mixture.

-

Stir the reaction mixture at room temperature for 10-15 minutes.

-

Add thioglycolic acid (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The synthesized 1,3-thiazolidine-4-one derivatives are typically characterized by various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the thiazolidinone ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the C2 carbon of the thiazolidinone ring typically appears as a singlet in the range of δ 5.5-6.5 ppm. The methylene protons of the thiazolidinone ring (C5) often appear as two doublets or a multiplet between δ 3.5 and 4.5 ppm.

-

¹³C NMR: The carbonyl carbon (C4) resonates in the range of δ 170-175 ppm. The C2 carbon appears around δ 60-70 ppm, and the C5 carbon is typically found in the range of δ 30-40 ppm.

-

-

Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming its identity.

Data Presentation: Reaction Yields and Conditions

The efficiency of the 1,3-thiazolidine-4-one synthesis is influenced by various factors, including the nature of the reactants, the solvent, the catalyst, and the reaction conditions. The following table summarizes representative data from the literature, showcasing the impact of these variables on reaction yields and times.

| Amine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Benzaldehyde | Acetic Acid | Toluene | Reflux | 6 | 85 | [3] |

| 4-Chloroaniline | 4-Nitrobenzaldehyde | p-TSA | Ethanol | Reflux | 8 | 92 | [8] |

| 4-Methoxyaniline | 2-Hydroxybenzaldehyde | None | Solvent-free | 90 | 2 | 88 | [8] |

| Aniline | Benzaldehyde | BaSO₄ nanoparticles | Ethanol | Reflux | 1.5 | 95 | [9] |

| 2-Aminothiazole | Benzaldehyde | Microwave | DMF | 120 | 0.25 | 89 | [10] |

| Isonicotinic acid hydrazide | 4-Chlorobenzaldehyde | ZnCl₂ | THF | Ultrasound | 1 | 91 | [11] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1,3-thiazolidine-4-ones.

Conclusion

The three-component synthesis of 1,3-thiazolidine-4-ones is a robust and versatile method for accessing this important class of heterocyclic compounds. A deep understanding of the underlying reaction mechanism, coupled with detailed experimental protocols and characterization data, empowers researchers to efficiently synthesize and explore novel derivatives with potential therapeutic applications. The information presented in this technical guide serves as a foundational resource for scientists and professionals engaged in the field of drug development and organic synthesis, facilitating the continued exploration of the vast chemical space offered by the 1,3-thiazolidine-4-one scaffold.

References

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Discovery of 1,3-Thiazolidine-4-carbohydrazide Analogs: A Technical Guide

The 1,3-thiazolidine-4-one scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory agents.[1][2][4][5] This technical guide provides an in-depth overview of the discovery of 1,3-thiazolidine-4-carbohydrazide analogs and related derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Core Synthesis Strategies

The synthesis of 1,3-thiazolidine-4-one derivatives, including those with a carbohydrazide moiety, typically involves a cyclocondensation reaction. A common and effective method is the reaction of a carboxylic acid hydrazide with thioglycolic acid.[6] Variations of this synthesis often involve a one-pot, multi-component reaction, which is an efficient strategy for generating molecular diversity.[7][8]

A general synthetic pathway often starts with the formation of a Schiff base by reacting a hydrazide with an appropriate aldehyde. This intermediate is then cyclized with thioglycolic acid to yield the 1,3-thiazolidin-4-one ring.[9] Another approach involves the reaction of an amine, an aldehyde, and thioglycolic acid in a one-pot synthesis to form the thiazolidinone core, which can then be further modified.[7][8] For instance, new derivatives have been synthesized by reacting ethyl 3-aminopropionate hydrochloride with various substituted aromatic aldehydes and thioglycolic acid.[7] The resulting product can then be coupled with other molecules, such as Nω-nitro-l-arginine methyl ester hydrochloride, to create novel analogs.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of potent carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes inhibitors: The new amides and thiazolidine-4-ones synthesized on an acetophenone base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, antimicrobial activity and anticancer screening of some new 1,3-thiazolidin-4-ones derivatives | European Journal of Chemistry [eurjchem.com]

Spectroscopic and Synthetic Guide to 1,3-Thiazolidine-4-carbohydrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the thiazolidine scaffold. Thiazolidine derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and a detailed experimental protocol for its synthesis and analysis, based on data from closely related compounds. Due to a lack of publicly available experimental data for this specific compound, this guide leverages spectral information from analogous structures to provide a predictive framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of published data for various 1,3-thiazolidin-4-one derivatives and other related heterocyclic carbohydrazides.[1][2][3][4]

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3350 - 3250 | Medium |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Strong |

| C-N Stretch | 1400 - 1200 | Medium |

| C-S Stretch | 750 - 600 | Weak |

Table 2: Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| NH (Thiazolidine) | 3.0 - 4.0 | Broad Singlet | Exchangeable with D₂O |

| CH₂ (Thiazolidine, C5) | 3.2 - 3.6 | Multiplet | |

| CH (Thiazolidine, C4) | 4.0 - 4.5 | Multiplet | |

| CH₂ (Thiazolidine, C2) | 4.2 - 4.8 | Multiplet | |

| NH (Amide) | 8.0 - 9.0 | Broad Singlet | Exchangeable with D₂O |

| NH₂ (Hydrazide) | 4.0 - 5.0 | Broad Singlet | Exchangeable with D₂O |

Table 3: Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) |

| CH₂ (Thiazolidine, C5) | 30 - 40 |

| CH (Thiazolidine, C4) | 55 - 65 |

| CH₂ (Thiazolidine, C2) | 45 - 55 |

| C=O (Carbohydrazide) | 165 - 175 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrazinolysis of the corresponding ester, such as ethyl 1,3-thiazolidine-4-carboxylate.[5][6][7][8]

Materials:

-

Ethyl 1,3-thiazolidine-4-carboxylate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve ethyl 1,3-thiazolidine-4-carboxylate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum.

Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

-

Mass Spectrometer

Procedure:

-

FTIR Spectroscopy:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups as outlined in Table 1.

-

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure, referencing the predicted values in Tables 2 and 3.

-

-

Mass Spectrometry:

-

Utilize an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to generate the mass spectrum.

-

Determine the molecular weight of the compound from the molecular ion peak (M⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to further confirm the structure.

-

Visualized Workflow and Pathways

The following diagrams illustrate the synthetic pathway and the general workflow for the characterization of this compound.

Caption: Synthetic route to this compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. hakon-art.com [hakon-art.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. [PDF] A new procedure for preparation of carboxylic acid hydrazides. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Thiazolidine-4-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidine-4-carbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The thiazolidine ring is a privileged scaffold in drug discovery, and its combination with a carbohydrazide moiety provides a versatile template for the synthesis of novel bioactive molecules. These derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This document provides a detailed protocol for the synthesis of this compound derivatives, including the preparation of the core heterocyclic system and its subsequent derivatization.

General Synthetic Strategy

The synthesis of this compound derivatives is typically a multi-step process. The overall workflow can be summarized as follows:

-

Formation of the Thiazolidine Ring: The synthesis begins with the condensation of an appropriate aldehyde with L-cysteine to form the 1,3-thiazolidine-4-carboxylic acid core. This reaction is a classic method for constructing the thiazolidine ring system.[1][2]

-

Esterification: The resulting carboxylic acid is then converted to its corresponding ester, typically a methyl or ethyl ester, to facilitate the subsequent reaction with hydrazine.

-

Hydrazinolysis: The ester is treated with hydrazine hydrate to yield the key intermediate, this compound.[1]

-

Derivatization: Finally, the this compound is reacted with a variety of substituted aldehydes to produce a library of N'-substituted this compound derivatives (Schiff bases).

This modular approach allows for the generation of a diverse range of derivatives by simply varying the aldehyde used in the initial and final steps.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aryl)-1,3-thiazolidine-4-carboxylic acid

This protocol describes the synthesis of the core thiazolidine ring structure.

Materials:

-

Substituted aromatic aldehyde (10 mmol)

-

L-cysteine (1.21 g, 10 mmol)

-

Ethanol:water mixture (10:1)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) and L-cysteine (10 mmol) in an ethanol:water (10:1) mixture.

-

Stir the reaction mixture at room temperature (20°C) for 20 hours.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the precipitate with diethyl ether.

-

Dry the solid to obtain the 2-(aryl)-1,3-thiazolidine-4-carboxylic acid. Recrystallization from an ethanol:water mixture can be performed for further purification.[1]

Protocol 2: Synthesis of Ethyl 2-(Aryl)-1,3-thiazolidine-4-carboxylate

This protocol details the esterification of the carboxylic acid.

Materials:

-

2-(Aryl)-1,3-thiazolidine-4-carboxylic acid (10 mmol)

-

Absolute ethanol (50 mL)

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

Suspend the 2-(aryl)-1,3-thiazolidine-4-carboxylic acid (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography if necessary.

Protocol 3: Synthesis of 2-(Aryl)-1,3-thiazolidine-4-carbohydrazide

This protocol describes the conversion of the ester to the carbohydrazide intermediate.

Materials:

-

Ethyl 2-(aryl)-1,3-thiazolidine-4-carboxylate (10 mmol)

-

Hydrazine hydrate (80-99%)

-

Ethanol

Procedure:

-

Dissolve the ethyl 2-(aryl)-1,3-thiazolidine-4-carboxylate (10 mmol) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 6-10 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the 2-(aryl)-1,3-thiazolidine-4-carbohydrazide.[1]

Protocol 4: Synthesis of N'-[(Substituted-phenyl)methylidene]-2-(aryl)-1,3-thiazolidine-4-carbohydrazide Derivatives

This protocol details the final derivatization step to obtain the target hydrazone derivatives.

Materials:

-

2-(Aryl)-1,3-thiazolidine-4-carbohydrazide (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Ethanol or dry toluene

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the 2-(aryl)-1,3-thiazolidine-4-carbohydrazide (1 mmol) in ethanol or dry toluene in a round-bottom flask.

-

Add the substituted aromatic aldehyde (1 mmol) and a few drops of glacial acetic acid.

-

Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture. The product will often precipitate.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the purified derivative.

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized this compound derivatives.

| Compound ID | Ar Substituent | Ar' Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |

| 1a | 4-OCH₃-C₆H₄ | H-C₆H₅ | 71 | 178 | C₁₉H₂₁N₃O₃S |

| 1b | 4-Cl-C₆H₄ | 4-NO₂-C₆H₄ | 85 | 210-212 | C₁₈H₁₅ClN₄O₄S |

| 1c | C₆H₅ | 2-OH-C₆H₄ | 75 | 198-200 | C₁₈H₁₉N₃O₃S |

| 1d | 4-NO₂-C₆H₄ | 4-OCH₃-C₆H₄ | 82 | 225-227 | C₁₉H₁₈N₄O₅S |

Note: The data presented here is a representative compilation from various literature sources and may not correspond to a single experimental study.

Visualization of Workflows and Pathways

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the preparation of this compound derivatives.

Caption: General synthetic scheme for this compound derivatives.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis protocol.

Caption: Logical flow of the multi-step synthesis protocol.

References

Application Notes and Protocols for 1,3-Thiazolidine-4-carbohydrazide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidine-4-carbohydrazide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the thiazolidine ring, coupled with the reactive carbohydrazide moiety, make this scaffold a valuable starting point for the synthesis of a diverse array of bioactive molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols and a summary of key biological activity data.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and efficient method involves the reaction of L-cysteine with an appropriate aldehyde to form the thiazolidine ring, followed by esterification and subsequent reaction with hydrazine hydrate to yield the desired carbohydrazide.

A general synthetic pathway is outlined below:

Application Note: 1H and 13C NMR Spectral Analysis of Thiazolidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure consists of a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. The substitution pattern at the 2, 3, and 5-positions of the thiazolidinone ring plays a crucial role in its biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation and characterization of these compounds. This application note provides a detailed overview of the NMR spectral features of thiazolidinones and a comprehensive protocol for their analysis.

Characteristic ¹H and ¹³C NMR Spectral Features of Thiazolidinones

The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra of thiazolidinones are highly dependent on the substituents attached to the heterocyclic ring. However, some general trends can be identified.

¹H NMR Spectra:

The protons on the thiazolidinone ring typically exhibit characteristic signals. The methylene protons (S-CH₂) at the C-5 position often appear as a singlet or as two doublets, indicating diastereotopic protons, depending on the substitution at the C-2 and N-3 positions.[2] The methine proton at the C-2 position, if present, will also give a characteristic signal. The chemical shifts of the protons on the substituents will vary depending on their electronic environment.

¹³C NMR Spectra:

The carbonyl carbon (C=O) of the thiazolidinone ring is a key diagnostic signal in the ¹³C NMR spectrum, typically appearing in the downfield region. The chemical shifts of the C-2, C-4, and C-5 carbons of the ring are also characteristic and are influenced by the nature of the substituents.

The general structure of thiazolidinones is depicted below:

Caption: General chemical structure of the thiazolidinone ring with possible substitution sites.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core thiazolidinone ring. It is important to note that these values can vary significantly based on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts for the Thiazolidinone Ring

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₂ (C-5) | 3.5 - 4.5 | s or dd |

| CH (C-2) | 5.0 - 6.5 | s or m |

| NH (N-3) | 8.0 - 12.0 | br s |

Table 2: Typical ¹³C NMR Chemical Shifts for the Thiazolidinone Ring

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C-4) | 165 - 175 |

| C-2 | 50 - 70 |

| C-5 | 30 - 45 |

Experimental Protocols

A generalized workflow for the NMR analysis of thiazolidinones is presented below:

Caption: Experimental workflow for the NMR analysis of thiazolidinones.

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for the analysis of thiazolidinone derivatives.

Materials:

-

Thiazolidinone sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[3]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3][4]

-

Pasteur pipette and glass wool.[6]

-

Vortex mixer.

-

Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

-

Weighing the Sample: Accurately weigh the required amount of the thiazolidinone sample. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7]

-

Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7] Gentle vortexing can aid in dissolution.

-

Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry NMR tube.[5][6] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[6]

-

Adding an Internal Standard: Add a small amount of an internal reference standard, such as TMS, to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Homogenization: Gently invert the tube several times to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra of thiazolidinones. These may need to be optimized based on the specific instrument and sample.

Instrumentation:

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans are usually sufficient for a decent signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range that covers all expected proton signals (e.g., -1 to 13 ppm).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization of thiazolidinone derivatives. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality NMR spectra. The provided tables of characteristic chemical shifts serve as a useful guide for the interpretation of these spectra, facilitating the unambiguous structural elucidation of novel thiazolidinone compounds, which is a critical step in the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. organomation.com [organomation.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cyclocondensation Reaction for Preparing 1,3-Thiazolidin-4-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidin-4-ones are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer effects[1][2][3]. The most common and efficient method for synthesizing this privileged scaffold is the three-component cyclocondensation reaction. This one-pot synthesis typically involves the reaction of an amine, a carbonyl compound (usually an aldehyde), and thioglycolic acid, offering a straightforward and atom-economical route to diverse derivatives[4][5]. This document provides detailed protocols, reaction mechanisms, and comparative data for the synthesis of 1,3-thiazolidin-4-ones.

Reaction Mechanism